![molecular formula C17H24ClN3O B1465979 Psn 375963 hydrochloride CAS No. 1781834-82-9](/img/structure/B1465979.png)
Psn 375963 hydrochloride
Overview
Description
PSN 375963 hydrochloride is a potent GPR119 agonist . It has a chemical name of 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-pyridine hydrochloride . It displays similar potency to the endogenous ligand oleylethanolamide (OEA) .
Molecular Structure Analysis
The molecular formula of PSN 375963 hydrochloride is C17H24ClN3O . The exact mass is 321.16 and the molecular weight is 321.849 . The InChI Key is ONDLSENXTCSHGC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of PSN 375963 hydrochloride is 321.84 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Diabetes Mellitus Research
PSN 375963 hydrochloride acts as a GPR119 receptor agonist, with EC50 values of 8.4 and 7.9 μM at human and mouse receptors, respectively . This receptor is involved in the regulation of glucose homeostasis. The compound’s ability to stimulate insulin secretion in response to glucose makes it a valuable tool for researching new treatments for diabetes mellitus.
Drug Discovery and Development
The similarity in potency between PSN 375963 hydrochloride and the endogenous ligand oleylethanolamide (OEA) makes it a significant molecule in drug discovery efforts aimed at treating metabolic disorders .
Safety and Toxicology Assessments
As a research chemical, PSN 375963 hydrochloride can be used in safety and toxicology studies to determine the therapeutic index and potential side effects of GPR119 receptor agonists .
Mechanism of Action
Target of Action
Psn 375963 hydrochloride is a potent agonist of the GPR119 receptor . The primary targets of this compound are the human and mouse GPR119 receptors . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
Psn 375963 hydrochloride interacts with its targets, the human and mouse GPR119 receptors, by binding to them and activating them . This activation leads to a series of intracellular events that result in the regulation of glucose and lipid metabolism .
Biochemical Pathways
The activation of GPR119 receptors by Psn 375963 hydrochloride affects several biochemical pathways. One of the key pathways influenced is the signaling pathway of the endogenous ligand oleoylethanolamide (OEA) . This pathway is similar to the glucagon-like peptide-1 (GLP-1) and its receptor with respect to insulin secretion, intracellular calcium, and cyclic adenosine monophosphate (cAMP) .
Result of Action
The molecular and cellular effects of Psn 375963 hydrochloride’s action primarily involve the regulation of glucose and lipid metabolism . By activating the GPR119 receptors, Psn 375963 hydrochloride can influence insulin secretion, intracellular calcium levels, and cAMP production .
properties
IUPAC Name |
5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.ClH/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14;/h9-13,15H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDLSENXTCSHGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.